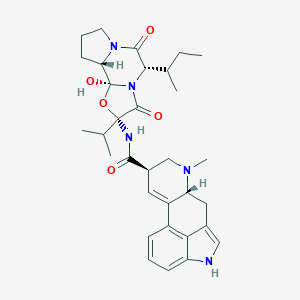

beta-Ergocryptine

Description

Properties

IUPAC Name |

N-(7-butan-2-yl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,13,15,17-18,20,24-25,27,33,41H,6,8,11-12,14,16H2,1-5H3,(H,34,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWXOXLDOMRDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20315-46-2 | |

| Record name | 5'α(S)-sec-butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Origin and Natural Production of Beta Ergocryptine

Claviceps purpurea as a Primary Producer

Claviceps purpurea, commonly known as the ergot fungus, is the most well-known and significant producer of beta-ergocryptine. eco-vector.comresearchgate.netnih.gov This fungus infects the ovaries of various grasses and cereals, particularly rye, forming hard, dark structures called sclerotia (ergots) in place of the grain. nih.govwur.nl These sclerotia are the primary site of alkaloid accumulation.

Strains of C. purpurea exhibit considerable variability in their alkaloid profiles, with some strains producing significant quantities of the ergotoxine (B1231518) group, including this compound. nih.govnih.gov Research has identified specific strains, such as Claviceps purpurea FI 7374 and MNG 00186, that are capable of producing this compound through fermentation processes. google.comjustia.com Studies of various C. purpurea strains have shown that this compound can constitute a notable percentage of the total alkaloid content. For instance, certain ergotoxin-producing strains were found to contain approximately 20% to 22% this compound in their sclerotia. eco-vector.comresearchgate.net

Identification in Other Claviceps Species

While C. purpurea is the principal source, other species within the Claviceps genus also produce ergot alkaloids, though their capacity to synthesize this compound specifically is less documented.

Claviceps fusiformis : This species, which commonly infects pearl millet, is known to produce clavine alkaloids like agroclavine (B1664434) and elymoclavine (B1202758) but generally lacks the genetic machinery to synthesize the more complex ergopeptines like this compound. nih.govapsnet.orgresearchgate.net Its biosynthetic pathway appears to terminate before the formation of lysergic acid, a crucial precursor for ergopeptines. researchgate.netmdpi.com

Claviceps sorghi : A pathogen of sorghum, C. sorghi is another ergot fungus found primarily in Asia and Africa. nih.govresearchgate.net While it produces ergot alkaloids, detailed analyses of its specific alkaloid profile with respect to this compound are not as extensive as for C. purpurea. researchgate.net

Claviceps microcephala : The fermentation products of Claviceps microcephala have been found to contain a range of ergot alkaloids. evitachem.com However, specific quantification of this compound from this species is not widely reported.

Plant Sources of this compound

The presence of ergot alkaloids, including this compound, is not limited to fungi. They have also been detected in certain plant families, a phenomenon attributed to symbiotic relationships with endophytic fungi. thieme-connect.compjps.pk

The Convolvulaceae family, commonly known as the morning glory family, is a notable example. apsnet.orgthieme-connect.com The seeds of some species in this family have been found to contain lysergic acid derivatives. thieme-connect.com This is due to the presence of symbiotic fungi, such as those from the genus Periglandula, which live within the plant tissues and produce the alkaloids. apsnet.org

Factors Influencing Natural Biosynthesis and Yields of this compound In Situ

The production of this compound by fungi is influenced by a variety of genetic and environmental factors.

Genetically, the specific strain of the fungus plays a crucial role. nih.govnih.gov The presence and expression levels of the genes in the ergot alkaloid synthesis (EAS) cluster determine the type and quantity of alkaloids produced. mdpi.comnih.gov For instance, the production of this compound is dependent on a specific non-ribosomal peptide synthetase (NRPS) enzyme that incorporates isoleucine into the peptide side chain of the molecule. wikipedia.orgmdpi.com

Environmental conditions during fungal growth and fermentation also significantly impact alkaloid yields. google.comcabidigitallibrary.org These factors include:

Temperature: Optimal temperatures for alkaloid production by C. purpurea are generally between 22-28°C. google.com For some Penicillium species, the optimal temperature has been found to be around 25°C. cabidigitallibrary.org

pH: The pH of the culture medium is critical, with a range of 4.5-6.5 being suitable for C. purpurea fermentation. google.com Penicillium citrinum has shown maximum production at a pH of 5. cabidigitallibrary.org

Nutrient Availability: The composition of the culture medium, including carbon and nitrogen sources, is a key determinant of yield. google.comcabidigitallibrary.org

Carbon Sources: Sugars like glucose, sucrose, and mannitol (B672) can serve as effective carbon sources. google.comcabidigitallibrary.org

Nitrogen Sources: Asparagine, peptones, and ammonium (B1175870) salts are commonly used nitrogen sources. google.com

Aeration: Aerobic conditions are necessary for the submerged culture of C. purpurea to produce alkaloids. google.comjustia.com

The interplay of these factors determines the final concentration of this compound in both natural sclerotia and industrial fermentation broths.

Biosynthetic Pathways and Genetic Regulation of Beta Ergocryptine

Common Biosynthetic Pathway to Ergoline (B1233604) Core

All ergot alkaloids, including beta-ergocryptine, originate from a shared biosynthetic route that assembles the characteristic tetracyclic ergoline ring. mdpi.comnih.gov This foundational pathway begins with the amino acid L-tryptophan and the isoprenoid donor dimethylallyl pyrophosphate (DMAPP). mdpi.comwikipedia.org A series of enzymatic reactions then constructs the ergoline scaffold, culminating in the formation of D-lysergic acid, the key precursor for all ergopeptines. wikipedia.orgrsc.org

Initial Prenylation of L-Tryptophan (e.g., FgaPT2 activity)

The committed step in ergot alkaloid biosynthesis is the C4-prenylation of L-tryptophan with dimethylallyl diphosphate (B83284) (DMAPP). mdpi.comwikipedia.org This reaction is catalyzed by the enzyme 4-dimethylallyltryptophan synthase (DMATS), a prenyltransferase encoded by the dmaW gene. mdpi.comnih.gov In the fungus Aspergillus fumigatus, the homologous enzyme is known as FgaPT2. wikipedia.orgnih.govresearchgate.net The reaction proceeds via an electrophilic alkylation mechanism, involving the formation of a dimethylallyl cation, nucleophilic attack by the indole (B1671886) ring of tryptophan, and subsequent deprotonation to yield 4-(γ,γ-dimethylallyl)tryptophan (DMAT). wikipedia.orgresearchgate.net This enzyme exhibits remarkable flexibility, accepting various tryptophan derivatives, but shows a high affinity for L-tryptophan, confirming its role as the primary substrate. researchgate.net

Table 1: Key Enzymes in the Early Ergoline Biosynthetic Pathway

| Enzyme Name(s) | Gene Name(s) | Substrate(s) | Product | Function |

| 4-dimethylallyltryptophan synthase (DMATS), FgaPT2 | dmaW, fgaPT2 | L-tryptophan, DMAPP | 4-(γ,γ-dimethylallyl)tryptophan (DMAT) | Prenylation |

| 4-dimethylallyltryptophan N-methyltransferase, FgaMT | easF, fgaMT | DMAT, S-adenosylmethionine (SAM) | 4-dimethylallyl-L-abrine (N-methyl-DMAT) | N-methylation |

| Chanoclavine-I synthase-associated catalase | easC, fgaCat | 4-dimethylallyl-L-abrine | Chanoclavine-I | Formation of chanoclavine-I |

| Chanoclavine-I synthase | easE, fgaOx1 | 4-dimethylallyl-L-abrine | Chanoclavine-I | Formation of chanoclavine-I |

| Chanoclavine-I dehydrogenase | easD, fgaDH | Chanoclavine-I | Chanoclavine-I aldehyde | Oxidation |

N-Methylation Steps (e.g., EasF/FgaMT enzyme)

Following prenylation, the DMAT molecule undergoes N-methylation at the amino group of the tryptophan backbone. mdpi.comwikipedia.org This reaction is catalyzed by the S-adenosylmethionine (SAM)-dependent methyltransferase EasF (also known as FgaMT in A. fumigatus). mdpi.comresearchgate.net The enzyme transfers a methyl group from SAM to DMAT, producing 4-dimethylallyl-L-abrine (also referred to as N-methyl-DMAT). mdpi.comwikipedia.orgresearchgate.net Studies have shown that this enzyme specifically acts on DMAT and not on L-tryptophan, confirming that prenylation precedes methylation in the biosynthetic sequence. researchgate.net

Formation of Chanoclavine-I and Intermediates

The conversion of 4-dimethylallyl-L-abrine to the tricyclic intermediate chanoclavine-I is a complex step requiring the coordinated action of at least two enzymes: EasE (an FAD-dependent oxidoreductase) and EasC (a catalase). mdpi.comwikipedia.orgresearchgate.net Gene knockout experiments have demonstrated that both enzymes are essential for this transformation. mdpi.comnih.govnih.gov Chanoclavine-I is then oxidized by the NAD+-dependent enzyme EasD (chanoclavine-I dehydrogenase) to form chanoclavine-I aldehyde. wikipedia.orgnih.govuniprot.org This aldehyde represents a critical branch point in the pathway, leading to different classes of ergot alkaloids depending on the fungal species and the specific enzymes present. wikipedia.orgnih.govnih.gov In Claviceps purpurea, the fungus responsible for producing ergocryptine, chanoclavine-I aldehyde is converted to agroclavine (B1664434). wikipedia.orgnih.gov This reaction is facilitated by an isomerase version of the enzyme EasA. nih.govnih.gov

Oxidation to Lysergic Acid (e.g., P450 monooxygenase involvement)

The pathway from agroclavine to D-lysergic acid involves a series of oxidation reactions. Agroclavine is first oxidized to elymoclavine (B1202758). wikipedia.orgwikipedia.org This step is followed by a crucial conversion of elymoclavine to paspalic acid, which is catalyzed by a cytochrome P450 monooxygenase named CloA. rsc.orgnih.gov Gene inactivation studies have shown that disrupting the cloA gene blocks the production of ergopeptines and leads to the accumulation of agroclavine and elymoclavine. rsc.orgnih.gov Paspalic acid subsequently undergoes a spontaneous isomerization of a double bond to form the stable end-product of the common pathway, D-lysergic acid. wikipedia.orgwikipedia.orgrsc.org This molecule serves as the scaffold upon which the peptide side chain is built to form ergopeptines like this compound. wikipedia.orgwikipedia.org

Ergopeptine Tripeptide Elaboration and this compound Specificity

The final stage in the biosynthesis of this compound involves the attachment of a specific tripeptide chain to the D-lysergic acid core. This process is not carried out by the ribosome but by large, multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs). wikipedia.orgnih.gov

Role of Non-Ribosomal Peptide Synthetases (NRPS), e.g., LPS1 and LPS2

In Claviceps purpurea, the assembly of ergopeptines is managed by a system of non-ribosomal peptide synthetases. nih.govnih.gov The process is initiated by D-lysergyl peptide synthetase 2 (LPS2), a monomodular NRPS encoded by the lpsB gene. nih.govuniprot.orgresearchgate.net LPS2 is responsible for recognizing and activating D-lysergic acid. nih.govnih.govresearchgate.net

The activated D-lysergic acid is then transferred to a trimodular NRPS, D-lysergyl peptide synthetase 1 (LPS1). nih.govuniprot.org This large enzyme is responsible for sequentially adding the three amino acids that form the peptide portion of the ergopeptine. researchgate.netresearchgate.net The C. purpurea ergot alkaloid synthesis (EAS) gene cluster contains two distinct genes encoding LPS1 enzymes, lpsA1 and lpsA2. nih.govnih.gov These genes encode for LPS1 isoforms with different amino acid specificities, leading to the production of different ergopeptines. nih.govnih.gov

Specifically, the gene lpsA2 encodes the LPS1-2 enzyme, which is responsible for the synthesis of ergocryptine. nih.govnih.govwvu.edu The three modules of the LPS1-2 enzyme activate and incorporate the amino acids valine, isoleucine, and proline. nih.gov The incorporation of isoleucine at the second position of the tripeptide chain is what defines the final product as This compound . wikipedia.org The assembled D-lysergyl-tripeptide is then released, and a final cyclol-lactam ring structure is formed, often involving an oxidation step catalyzed by the enzyme EasH, to yield the mature ergopeptine. researchgate.netnih.govresearchgate.net

Table 2: NRPS Machinery for this compound Synthesis

| Enzyme/Complex | Gene(s) | Function | Amino Acid Specificity (for this compound) |

| D-lysergyl peptide synthetase 2 (LPS2) | lpsB | Activates and incorporates D-lysergic acid | N/A |

| D-lysergyl peptide synthetase 1 (LPS1-2) | lpsA2 | Assembles the tripeptide chain | Position 1: Valine, Position 2: Isoleucine, Position 3: Proline |

Incorporation of Isoleucine in this compound Formation

The defining characteristic of this compound lies in its tripeptide side chain, which is assembled by a large, multifunctional enzyme complex known as a nonribosomal peptide synthetase (NRPS). Specifically, the formation of this compound involves the incorporation of the amino acid isoleucine. This is in contrast to its isomer, alpha-ergocryptine (B193577), which incorporates leucine (B10760876) at the same position. wikipedia.org The selection and activation of isoleucine are critical steps that determine the final structure of the ergopeptine. This process is catalyzed by specific adenylation (A) domains within the NRPS, which recognize and activate the correct amino acid for subsequent peptide bond formation. The substitution of isoleucine for leucine at this position is a key example of the chemical diversification that can occur within the ergopeptine family. researchgate.net

Genetic Basis of this compound Biosynthesis

The production of this compound is governed by a cluster of genes known as the ergot alkaloid synthesis (EAS) gene cluster. nih.govresearchgate.net These genes encode the enzymes responsible for each step of the biosynthetic pathway, from the initial prenylation of tryptophan to the final cyclization of the ergopeptine ring.

Identification and Characterization of Gene Clusters (e.g., dmaW, EasF, EasE, EasC, EasD, lpsA1, lpsA2)

The EAS gene cluster in ergot alkaloid-producing fungi is a well-studied system. Key genes involved in the early stages of the pathway, leading to the formation of the ergoline ring scaffold, are highly conserved. These include:

dmaW : Encodes dimethylallyltryptophan synthase, the enzyme that catalyzes the first committed step in ergot alkaloid biosynthesis—the prenylation of L-tryptophan. apsnet.orgrsc.org

easF : Codes for a methyltransferase that adds a methyl group to dimethylallyltryptophan. apsnet.org

easE and easC : These genes encode enzymes that work in concert to form the first cyclized intermediate, chanoclavine-I. wikipedia.orgresearchgate.net

easD : Encodes an oxidase that converts chanoclavine-I to chanoclavine-I aldehyde, a key branch point in the pathway. researchgate.net

The later stages of the pathway, which lead to the complex ergopeptines like this compound, involve nonribosomal peptide synthetases (NRPS). In Claviceps purpurea, two large NRPS genes, lpsA1 and lpsA2 , are responsible for the synthesis of different ergopeptines. nih.govwvu.edu The lpsA2 gene product, LPSA2, is implicated in the synthesis of ergocryptine. nih.govrsc.org Specifically, the adenylation domains within LPSA2 are responsible for recognizing and activating the amino acids valine, isoleucine, and proline for the assembly of the tripeptide chain of this compound. nih.gov

| Gene | Encoded Enzyme/Protein | Function in this compound Biosynthesis |

| dmaW | Dimethylallyltryptophan synthase | Catalyzes the initial prenylation of tryptophan. apsnet.orgrsc.org |

| EasF | N-methyltransferase | Methylates dimethylallyltryptophan. apsnet.org |

| EasE/EasC | Chanoclavine-I synthase complex | Catalyzes the formation of chanoclavine-I. wikipedia.orgresearchgate.net |

| EasD | Chanoclavine-I aldehyde dehydrogenase | Oxidizes chanoclavine-I to chanoclavine-I aldehyde. researchgate.net |

| lpsA2 | Lysergyl peptide synthetase 2 (LPSA2) | Assembles the tripeptide side chain of this compound, incorporating isoleucine. nih.govrsc.org |

Homologous Genes and their Functional Equivalence Across Species

Homologs of the EAS genes are found in various ergot alkaloid-producing fungi, not just Claviceps. nih.gov For instance, the fungus Aspergillus fumigatus possesses a similar gene cluster, although it produces a different set of ergot alkaloids. rsc.orgresearchgate.net This indicates a shared evolutionary origin for ergot alkaloid biosynthesis. While the core genes for the early pathway steps (like dmaW, easF, easE, and easC) are generally conserved and functionally equivalent, the genes responsible for the later, diversifying steps, such as the lps genes, show more variation. nih.govnih.gov This variation in the NRPS genes is a primary driver of the vast structural diversity observed among ergopeptines produced by different fungal species and even different strains of the same species. apsnet.org

Enzyme Promiscuity and Substrate Specificity in Ergopeptine Diversification

The structural diversity of ergopeptines, including the existence of isomers like alpha- and this compound, is largely attributable to the properties of the nonribosomal peptide synthetases (NRPSs) that assemble the tripeptide side chain. researchgate.net These large, modular enzymes exhibit a fascinating interplay of substrate specificity and enzyme promiscuity.

The adenylation (A) domains of the NRPS are the gatekeepers for amino acid selection. While they generally exhibit a high degree of specificity for their cognate amino acid, some A-domains can be promiscuous, meaning they can recognize and activate structurally similar amino acids, albeit sometimes at a lower frequency. researchgate.netbiorxiv.org In the case of ergocryptine, the A-domain in the second module of the LPSA2 enzyme is primarily responsible for incorporating isoleucine to form this compound. However, its ability to also accept leucine leads to the co-production of alpha-ergocryptine in many strains. wikipedia.org This "leaky" specificity is a significant source of chemical diversification within the ergopeptine family.

Evolutionary Diversification of Ergot Alkaloid Synthesis (EAS) Pathways Leading to this compound

The evolution of the EAS pathway is a dynamic process characterized by gene gain, gene loss, and neofunctionalization (the evolution of new functions for existing genes). nih.govuky.edu The core set of genes for the early pathway steps appears to be ancient and has been vertically inherited in many fungal lineages. However, the genes for the later, diversifying steps, particularly the NRPS genes, have a more complex evolutionary history.

Molecular Pharmacology and Receptor Interactions of Beta Ergocryptine

Dopaminergic System Interactions of Beta-Ergocryptine

This compound's engagement with the dopaminergic system is a key aspect of its pharmacological identity, with actions that include receptor antagonism and modulation of dopamine (B1211576) release. mdpi.comnih.gov

This compound is recognized for its interaction with D2-type dopamine receptors. mdpi.comnih.gov It functions as a dopamine D2 receptor antagonist, which means it binds to these receptors and blocks the action of the neurotransmitter dopamine. smolecule.comontosight.ai This antagonistic activity is a defining characteristic of its interaction with the dopaminergic system. ontosight.aiwikipedia.org Some ergoline (B1233604) derivatives exhibit mixed agonist/antagonist behaviors depending on the specific receptor and tissue environment. wikipedia.org

The affinity of ergot alkaloids for dopamine receptors can be quite high. For instance, the related compound alpha-ergocryptine (B193577) displays a high affinity for D2 receptors with a reported Ki value of 1.3 nM in calf brain tissue.

While this compound itself is primarily characterized as a D2 antagonist, chemical modifications to its structure can yield derivatives with potent dopamine agonist properties. A prominent example is bromocriptine (B1667881), a semisynthetic derivative created by the bromination of ergocryptine. taylorandfrancis.comwikipedia.org Bromocriptine acts as a dopamine D2 receptor agonist and is used in the management of conditions like Parkinson's disease and hyperprolactinemia. frontiersin.orgwikipedia.orgontosight.ai

Another related derivative, dihydroergocryptine (B134457) (DHEC), which is a hydrogenated form of ergocryptine, also functions as a potent D2 receptor agonist. drugbank.comwikipedia.org DHEC is a mixture of alpha- and beta-dihydroergocryptine. wikipedia.org It is thought that the antiparkinsonian effects of dopamine agonists are primarily mediated through the stimulation of D2 receptors. wikipedia.org Dihydro-alpha-ergocryptine, specifically, is a potent agonist at D2 receptors and a partial agonist at D1 and D3 receptors. drugbank.comncats.io

The following table summarizes the dopaminergic activity of this compound and its key derivatives:

| Compound | Primary Dopaminergic Activity | Receptor Target(s) |

| This compound | Antagonist smolecule.comontosight.ai | D2 Receptors mdpi.comnih.gov |

| Bromocriptine | Agonist frontiersin.orgwikipedia.org | D2 Receptors ontosight.ai |

| Dihydroergocryptine (DHEC) | Agonist drugbank.comwikipedia.org | D2 Receptors (potent), D1 & D3 Receptors (partial) drugbank.comwikipedia.org |

In addition to direct receptor binding, ergocryptine can influence dopaminergic activity by modulating the release of dopamine from central nerve endings. mdpi.comnih.gov Studies using rat striatal synaptosomes have shown that ergocryptine, along with related alkaloids like ergocristine (B1195469) and bromocriptine, can stimulate the release of [3H]dopamine. nih.gov

This stimulated release was observed to have a relatively slow time course compared to other stimulants like amphetamine. mdpi.comnih.gov The effective concentration (EC50) for this effect was approximately 30 µM, leading to a roughly 400% increase in baseline dopamine release. nih.gov Interestingly, this effect was not dependent on the presence of calcium and was only moderately attenuated by the alpha-adrenergic antagonist phentolamine (B1677648), suggesting a complex mechanism of action. nih.gov

Dopamine Agonist Properties of this compound Derivatives

Adrenergic Receptor Binding Studies

Ergot alkaloids, including ergocryptine, are known to interact with adrenergic receptors, contributing to their complex pharmacological effects. mdpi.comnih.gov

Ergocryptine and other amino acid ergot alkaloids are recognized as active competitive antagonists at α-adrenoceptors, often with a long duration of action. taylorandfrancis.com The structural similarity of ergot alkaloids to noradrenaline allows them to bind to these receptors. mdpi.com Dihydroergocryptine has been used in radioligand binding assays to identify and characterize alpha-adrenergic receptors in various tissues, including rabbit iris-ciliary bodies and human platelets. nih.govjci.org

Studies have demonstrated the high affinity of ergot alkaloids for alpha-adrenergic receptors. oup.com The binding of [3H]dihydroergocryptine to these receptors is specific, as it can be displaced by adrenergic agents in an order of potency characteristic of alpha-receptors: phentolamine > epinephrine (B1671497) ≥ norepinephrine. nih.gov Dihydro-alpha-ergocryptine has also been shown to possess antagonistic activity at alpha-adrenergic receptors. ncats.io

The interaction of ergocryptine and its derivatives with beta-adrenergic receptors is less pronounced compared to their effects on alpha-adrenergic and dopaminergic receptors. In studies using bovine pituitary folliculo-stellate cells, no specific binding was observed with the alpha-adrenergic radioligand [3H]dihydro-alpha-ergocryptine, while specific binding for beta-adrenergic receptors was identified using other radioligands. nih.gov

However, some research indicates that the binding of [3H]dihydroergocryptine is not exclusively to alpha-adrenergic receptors. In rabbit iris-ciliary bodies, while primarily binding to alpha-receptors, some level of displacement by the beta-adrenergic agent isoproterenol (B85558) was noted, although significantly less potent than alpha-agents. nih.gov This suggests a much lower affinity for beta-adrenergic receptors. The related compound dihydroergocryptine (DHEC) is reported to not significantly interact with adrenergic receptors. wikipedia.org

Coupling to Adenylate Cyclase Pathways

This compound, as a member of the ergot alkaloid family and a potent dopamine D2 receptor agonist, exerts significant influence over adenylate cyclase signaling pathways. The primary mechanism of action for D2 receptor agonists involves the inhibition of adenylate cyclase activity. drugbank.comt3db.ca This interaction is mediated by the coupling of the D2 receptor to inhibitory G-proteins (Gαi). nih.gov Upon agonist binding, the activated Gαi subunit inhibits adenylate cyclase, the enzyme responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This leads to a decrease in intracellular cAMP concentrations. drugbank.comt3db.ca

This mechanism is well-documented for closely related compounds. Bromocriptine (2-bromo-α-ergocryptine), a semisynthetic derivative of ergocryptine, is a potent D2 agonist that causes inhibition of adenylyl cyclase in the lactotrophs of the pituitary gland. drugbank.comt3db.cahmdb.ca Studies on unspecified isomers of ergocryptine have demonstrated a direct correlation between the compound's ability to inhibit prolactin synthesis and its capacity to decrease intracellular cAMP levels in pituitary cells. ncats.io The inhibitory effects of ergocryptine on prolactin synthesis can be counteracted by agents that increase cAMP, such as the phosphodiesterase inhibitor isobutylmethylxanthine or the adenylate cyclase activator cholera toxin, further confirming that the modulation of the adenylate cyclase/cAMP pathway is a key component of its action. ncats.io

In the context of the anterior pituitary, dopamine and its agonists, including 2-bromo-alpha-ergocryptine, were found to inhibit the stimulation of adenylate cyclase that is normally elicited by vasoactive intestinal peptide (VIP). wikipedia.org This suggests that by activating D2 receptors, this compound can functionally antagonize the signaling of other hormones and peptides that rely on the stimulation of adenylate cyclase. wikipedia.org

Serotonin (B10506) Receptor Interactions of this compound (e.g., 5-HT2A receptor antagonism)

This compound exhibits notable interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors, a characteristic shared by many ergot alkaloids which possess a structural similarity to monoamine neurotransmitters. medchemexpress.comresearchgate.netresearchgate.net The nature of these interactions can range from antagonism to partial agonism, depending on the specific receptor subtype and the tissue being examined. scribd.com

Generally, ergot alkaloids display a broad spectrum of affinity across the 5-HT receptor family, including the 5-HT1 and 5-HT2 subtypes. researchgate.netscribd.com this compound is specifically noted to possess serotonin antagonist properties. medchemexpress.com While detailed binding affinity data for this compound across all serotonin receptor subtypes is not extensively documented in publicly available literature, the activity of its close structural analogs provides significant insight. Dihydroergocristine (B93913), another ergot alkaloid, is known to function as an antagonist at serotonin receptors. ncats.io Bromocriptine, a derivative of the alpha isomer, is a potent ligand at various serotonin receptors. hmdb.ca The hallucinogenic effects sometimes associated with dopamine agonists have been linked to their agonist activity at the 5-HT2A receptor. drugbank.com

Interactive Data Table: Binding Affinities of this compound Analogs at Serotonin Receptors

The following table presents binding affinity data (pKi) for compounds structurally related to this compound at various human serotonin receptor subtypes. A higher pKi value indicates stronger binding affinity.

| Compound | Receptor Subtype | pKi Value | Reference Compound |

| Bromocriptine | 5-HT1A | 7.9 | Yes |

| Bromocriptine | 5-HT1D | 8.2 | Yes |

| Bromocriptine | 5-HT2A | 7.0 | Yes |

| Bromocriptine | 5-HT2B | 7.6 | Yes |

Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org

Other Receptor and Enzyme Interactions

Research into analogs of this compound has revealed interactions with enzymes implicated in neurodegenerative diseases. Specifically, dihydroergocristine (DHEC), a hydrogenated analog of the related ergocristine, has been identified as a direct inhibitor of γ-secretase. hmdb.camedchemexpress.com This enzyme is crucial in the amyloidogenic pathway that produces amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. medchemexpress.com

In these studies, DHEC was shown to reduce Aβ levels in various cell models. medchemexpress.com Structure-activity relationship analyses pointed to the cyclized tripeptide moiety of the ergot alkaloid as being essential for this inhibitory activity. medchemexpress.com Dihydro-alpha- and dihydro-beta-ergocryptine (B3433263) are recognized as structural analogs of DHEC, sharing the same core ergot alkaloid backbone. nih.gov This suggests a potential for these related compounds to exhibit similar modulatory effects on γ-secretase, although direct studies on dihydro-beta-ergocryptine are less prevalent.

This compound has been shown to influence the activity of phosphodiesterase (PDE), an enzyme family responsible for the degradation of cyclic nucleotides like cAMP. Research on several alpha-adrenergic antagonists found that ergocryptine (isomer not specified) inhibited calmodulin-stimulated phosphodiesterase activity. drugbank.com However, it was characterized as a less potent inhibitor compared to other agents like phenoxybenzamine. The reported IC50 value for ergocryptine was in the range of 35-80 μM. drugbank.com This inhibition of PDE would lead to an increase in intracellular cAMP levels, an effect that appears to oppose its primary action of inhibiting adenylate cyclase via D2 receptors. This dual activity highlights the complexity of its pharmacological profile.

The direct effect of this compound on calcium accumulation appears to be minimal. However, it indirectly influences intracellular calcium signaling through its primary action on D2 dopamine receptors. The stimulation of D2 receptors, coupled with Gαi proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. drugbank.comt3db.ca This reduction in cAMP blocks the inositol (B14025) trisphosphate (IP3)-dependent release of calcium from intracellular stores. drugbank.comt3db.ca

Furthermore, some evidence from the study of bromocriptine suggests that D2 receptor activation may also lead to a decrease in intracellular calcium levels by inhibiting the influx of calcium through voltage-gated calcium channels, a mechanism that can be independent of the adenylate cyclase pathway. drugbank.comt3db.ca Therefore, rather than being a direct antagonist of calcium channels, this compound's effect on calcium homeostasis is a downstream consequence of its interaction with the dopaminergic system.

Influence on Phosphodiesterase Activity

Mechanistic Insights into this compound Actions at the Cellular and Molecular Level

The actions of this compound at the cellular and molecular level are multifaceted, stemming from its structural resemblance to endogenous neurotransmitters. This allows it to interact with a range of receptor systems, primarily dopaminergic and serotonergic receptors. researchgate.netresearchgate.net

The principal mechanism is its function as a potent agonist at dopamine D2 receptors. hmdb.ca This interaction initiates a cascade of intracellular events, the most prominent being the inhibition of the adenylate cyclase enzyme through the activation of inhibitory G-proteins (Gαi). nih.gov The resulting decrease in intracellular cAMP is a critical signaling event that mediates many of the compound's physiological effects, such as the inhibition of prolactin secretion from the pituitary gland. ncats.io

In addition to its dopaminergic activity, this compound acts as an antagonist at serotonin receptors, including the 5-HT2A subtype. medchemexpress.com This interaction contributes to its complex pharmacological profile, as the serotonergic system is involved in regulating a wide array of physiological functions.

Further complexity is added by its weaker interactions with other enzyme systems. It acts as a low-potency inhibitor of calmodulin-stimulated phosphodiesterase, which would tend to increase cAMP levels, an action that contrasts with its primary D2-mediated effect. drugbank.com Its influence on calcium signaling is largely an indirect consequence of the D2 receptor-cAMP pathway, which modulates the release of calcium from intracellular stores and may also affect influx through voltage-gated channels. drugbank.comt3db.ca Finally, studies on its close analogs suggest a potential role in modulating γ-secretase activity, an area of interest for neurodegenerative disease research. medchemexpress.com

Structure Activity Relationship Sar Investigations of Beta Ergocryptine

Identification of Key Structural Moieties Essential for Beta-Ergocryptine Bioactivity

The bioactivity of this compound is intrinsically linked to its core structure, which is composed of a tetracyclic ergoline (B1233604) ring system linked to a tripeptide moiety. The ergoline core itself, a rigid structure, is a foundational element for its interaction with various receptors. semanticscholar.org The structural similarity of the ergoline ring to endogenous neurotransmitters like norepinephrine, dopamine (B1211576), and serotonin (B10506) allows it to bind to their respective receptors, including adrenergic, dopaminergic, and serotonergic receptors. semanticscholar.org

The peptide portion of the molecule, which includes proline and two other amino acids, is also critical for its activity. taylorandfrancis.comwikipedia.org This tripeptide chain, attached to the D-ring of the ergoline nucleus, significantly influences the compound's binding affinity and efficacy at these receptors. semanticscholar.orgtaylorandfrancis.com Specifically, the nature of the amino acids in this chain can modulate the pharmacological profile of the entire molecule. taylorandfrancis.com

Influence of Isomerism on Receptor Binding and Pharmacological Activity (Alpha- vs. This compound)

A subtle yet significant structural difference distinguishes this compound from its isomer, alpha-ergocryptine (B193577). This difference lies in the substitution at the C5' position of the peptide moiety. wikipedia.orgebi.ac.uk In this compound, this position is occupied by a sec-butyl group, a consequence of the incorporation of the amino acid isoleucine during its biosynthesis. wikipedia.orgebi.ac.uk In contrast, alpha-ergocryptine contains an isobutyl group at this position, arising from the amino acid leucine (B10760876). wikipedia.org

This seemingly minor variation in the position of a single methyl group has a discernible impact on the molecule's pharmacological properties. wikipedia.orgwikipedia.org While both isomers are known to interact with dopamine D2 receptors, the difference in the alkyl substituent can affect the binding affinity and potency. wikipedia.org For instance, research has indicated that the isobutyl and isopropyl groups in alpha-ergocryptine can enhance receptor binding compared to other ergot alkaloids. The change from an isobutyl group (in alpha-ergocryptine) to a sec-butyl group (in this compound) can alter the way the molecule fits into the receptor's binding pocket, thereby influencing its agonist or antagonist activity.

Furthermore, epimerization at the C8 position of the ergoline ring, which can occur due to the double bond at C9-C10, results in the formation of C8-(S) isomers known as ergopeptinines. mdpi.com These "-inine" forms are generally considered to be less biologically active than the C8-(R) isomers ("-ine" forms). mdpi.com

Impact of Specific Substituent Groups on Activity Profile (e.g., Methyl Group Position, Hydrophobic Groups)

The hydrophobic nature of the amino acid side chains in the peptide portion is particularly significant. The sec-butyl group at C5' in this compound, being a hydrophobic group, contributes to the molecule's interaction with hydrophobic pockets within the receptor binding sites. The nature and size of this hydrophobic group can influence the selectivity and affinity for different receptor subtypes.

Hydrogenation of the ergoline ring at the C9-C10 position, as seen in dihydro-beta-ergocryptine (B3433263), leads to a significant change in the pharmacological profile. Dihydro-beta-ergocryptine, in combination with other dihydrogenated ergot alkaloids, has been used for the treatment of dementia and age-related cognitive impairment. rsc.org This modification alters the three-dimensional shape of the molecule and can lead to different interactions with receptors. For example, dihydro-alpha-ergocryptine exhibits agonist activity at D2 dopaminergic receptors and partial agonist activity at D1 receptors, along with antagonistic activity at alpha-adrenergic receptors. ncats.ioncats.io

Computational and In Silico Approaches to this compound SAR

In recent years, computational methods have become invaluable tools for elucidating the SAR of complex molecules like this compound.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. nih.govresearchgate.net This method has been applied to study the interaction of ergot alkaloids with their target receptors. For instance, docking studies have been used to investigate the binding of ergot derivatives to receptors like the TLR4 receptor. nih.gov These simulations can provide insights into the specific amino acid residues within the receptor's binding pocket that interact with the different functional groups of this compound. By comparing the docking scores and binding poses of this compound and its analogs, researchers can rationalize their observed biological activities and predict the affinity of novel derivatives. Studies have utilized molecular docking to predict binding affinities, with results often showing strong correlation with in vitro data. science.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. science.gov For ergot alkaloids, 3D-QSAR models have been developed to predict their inhibitory potency against various targets. researchgate.net These models use descriptors that quantify the physicochemical properties of the molecules, such as their shape, hydrophobicity, and electronic properties. By developing a robust QSAR model, it is possible to predict the biological activity of untested compounds based solely on their chemical structure, thereby guiding the synthesis of new and more potent analogs of this compound. science.gov

Analytical Methodologies and Characterization of Beta Ergocryptine

Extraction and Sample Preparation Techniques for Ergot Alkaloids

The initial and critical step in the analysis of beta-ergocryptine is its effective extraction from the sample matrix, which is often complex, such as in cereals and animal feed. mdpi.comnih.gov The choice of extraction method can significantly influence the accuracy and sensitivity of the subsequent analysis. mdpi.com Key factors to consider during extraction include the choice of solvent, pH conditions, and the potential for epimerization—the conversion of the active "-ine" form to the less active "-inine" form. mdpi.comnih.gov

Organic Solvent Extraction Protocols

Organic solvent extraction is a widely used technique for isolating ergot alkaloids, including this compound, from various sample matrices. nih.govmechotech.in The selection of the solvent system is paramount and is often dictated by the polarity of the target alkaloids and the nature of the sample matrix. nih.govekb.eg

Commonly employed solvent systems involve mixtures of polar and non-polar organic solvents, often adjusted to either acidic or alkaline pH to enhance extraction efficiency. nih.govekb.eg For instance, mixtures of acetonitrile (B52724) and water with additives like ammonium (B1175870) carbonate or ammonium hydroxide (B78521) are frequently used to create alkaline conditions. nih.gov These alkaline conditions help to keep the alkaloid molecules in a non-protonated state, facilitating their migration into the organic phase. nih.gov A mixture of 84% acetonitrile and 16% water (v/v) containing ammonium carbonate has been shown to be effective. nih.govmdpi.com

Alternatively, acidic extraction conditions can be employed using solvents like methanol (B129727) or acetonitrile mixed with dilute acids such as formic acid or phosphoric acid. nih.govmdpi.com One study found that an acetonitrile-ammonium carbonate buffer (84:16, v/v) extracted higher concentrations of ergot alkaloids compared to methanol acidified with phosphoric acid. mdpi.com Another effective extraction solvent is a mixture of methanol and water (60:40, v/v) containing 0.4% formic acid. wur.nlwur.nl The choice between acidic and alkaline conditions can be critical, as acidic conditions may promote the epimerization of some ergot alkaloids. nih.gov

The process typically involves grinding the sample to a fine powder, followed by extraction with the chosen solvent system, often with the aid of shaking or vortexing to ensure thorough mixing. mechotech.ingoogle.comresearchgate.net After extraction, the mixture is usually centrifuged to separate the solid matrix from the liquid extract containing the alkaloids. mdpi.comgoogle.com

Table 1: Comparison of Organic Solvent Extraction Protocols for Ergot Alkaloids

| Solvent System | pH Condition | Target Matrix | Reported Recovery/Efficiency | Reference |

|---|---|---|---|---|

| Acetonitrile/Ammonium Carbonate Buffer (84:16, v/v) | Alkaline | Cereals | 90% to 120% | mdpi.com |

| Methanol/Water (60:40, v/v) with 0.4% Formic Acid | Acidic | Cereal-based food and feed | In-house validated method | wur.nlwur.nl |

| Ethyl Acetate (B1210297), Methanol, and 28% Aqueous Ammonia | Alkaline | Rye and bakery products | Optimized for LC-FLD analysis | mdpi.com |

Solid-Phase Extraction (SPE) Methods and Derivatives (e.g., QuEChERS)

Following initial solvent extraction, a clean-up step is often necessary to remove matrix components that could interfere with the chromatographic analysis. mdpi.com Solid-phase extraction (SPE) is a widely preferred clean-up technique due to its efficiency and ability to handle multiple samples. mdpi.com SPE cartridges contain a solid sorbent that selectively retains the target analytes while allowing interfering compounds to pass through. mdpi.com The retained alkaloids are then eluted using a different solvent. mdpi.com

Various SPE sorbents have been utilized for ergot alkaloid analysis, including C18, HLB (Hydrophilic-Lipophilic Balance), and strong cation exchange (SCX) materials. mdpi.comresearchgate.net For instance, a method using SCX cartridges involved applying the extract in an acidic solution, washing the cartridge, and then eluting the alkaloids with a mixture of methanol and ammonium acetate at an alkaline pH. nih.gov An improved SPE method utilized sodium-neutralized SCX (Na+-SCX), which allowed for the use of a neutral extraction solvent and prevented epimerization by forming ion pairs with sodium hexanesulfonate. nih.govnih.gov

One study reported recoveries of 60% to 70% for ergocornine (B135324), ergocristine (B1195469), ergocryptine, and ergosine (B51555) using a QuEChERS-based method. nih.govnih.gov An optimized QuEChERS procedure for ergovaline (B115165) in tall fescue involved vortexing the sample with an ammonium carbonate/acetonitrile mixture before adding magnesium sulfate (B86663) and sodium chloride. mdpi.comresearchgate.net While QuEChERS is praised for its speed and cost-effectiveness, some studies have found that for certain ergot alkaloids, a simple solid-liquid extraction (SLE) without SPE clean-up can yield higher recoveries. mdpi.com

Table 2: Overview of SPE and QuEChERS Methods for Ergot Alkaloid Analysis

| Method | Sorbent/Salts | Target Analyte(s) | Matrix | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| SPE | Strong Cation Exchange (SCX) | Ergot alkaloids | Animal feed | Acidic extraction followed by alkaline elution. | researchgate.net |

| SPE | Sodium-Neutralized SCX (Na+-SCX) | 12 priority ergot alkaloids | Rye flour, wheat germ oil | Minimized epimerization, recoveries of 71-120%. | nih.gov |

| QuEChERS | Magnesium Sulfate, Sodium Chloride | Ergocornine, ergocristine, ergocryptine, ergosine | Cereals | Recoveries of 60-70%. | nih.govnih.gov |

| QuEChERS | Magnesium Sulfate, Sodium Chloride | Ergovaline | Tall fescue seed and straw | Optimized for LC-FLD, good agreement with traditional SPE. | mdpi.comresearchgate.net |

| Modified QuEChERS | Magnesium Sulfate, Sodium Acetate | 12 ergot alkaloids | Cereal-based baby food | Good sensitivity, accuracy, and precision for UHPLC-MS/MS. | nih.govmdpi.com |

Chromatographic Separation Methods for this compound

After extraction and clean-up, chromatographic techniques are employed to separate this compound from other co-extracted compounds and other ergot alkaloids. Liquid chromatography is the most common approach for the analysis of these non-volatile and thermally sensitive compounds. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

The mobile phase composition is critical for achieving good separation. nih.gov Both isocratic and gradient elution methods are used. nih.gov Alkaline mobile phases, often containing ammonium carbonate or triethylamine, are preferred to maintain the stability of the epimers and improve separation by preventing protonation. nih.gov A well-chosen mobile phase can allow for the baseline separation of the six major Claviceps purpurea alkaloids and their epimers in a short run time. nih.gov It is important that the sample is dissolved in a solvent with a similar composition to the initial mobile phase to avoid peak distortion. nih.govmdpi.com

HPLC with Fluorescence Detection (HPLC-FLD) for Ergot Alkaloids

Many ergot alkaloids, including this compound, are naturally fluorescent, making HPLC coupled with a fluorescence detector (HPLC-FLD) a highly sensitive and favored method for their quantification. nih.govmdpi.com HPLC-FLD often offers higher sensitivity compared to HPLC with ultraviolet (UV) detection. nih.govmdpi.com

A significant challenge in the chromatographic analysis of ergot alkaloids is the separation of all epimers and isomers. nih.gov For instance, β-ergocryptine and ergocristine are not always well-separated by HPLC-FLD, which can lead to co-elution and inaccurate quantification. nih.govmdpi.comresearchgate.net Similarly, the α- and β-epimers of ergocryptinine (B128735) may also co-elute. nih.govmdpi.com

Table 3: HPLC-FLD Method Parameters for Ergot Alkaloid Analysis

| Column Type | Mobile Phase | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Application/Finding | Reference(s) |

|---|---|---|---|---|---|

| C18 | Acetonitrile/Ammonium Carbonate | 330 | 420 | Determination of five ergot alkaloids in animal feedstuffs. | icm.edu.pl |

| C18 | Phosphoric acid/Acetonitrile (gradient) | Not specified | Not specified | Analysis of ergot alkaloids in animal feed. | researchgate.net |

| Phenyl-hexyl | Aqueous Ammonium Bicarbonate/Acetonitrile (gradient) | Not specified | Not specified | Improved separation of isomers. | mdpi.comeuropa.eu |

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering improved resolution, higher sensitivity, and much shorter analysis times. nih.govmdpi.com By using columns with smaller particle sizes (typically less than 2 µm), UHPLC systems can achieve much more efficient separations. nih.gov

The use of UHPLC can dramatically reduce the chromatographic run time for ergot alkaloid analysis, with some methods achieving separations in as little as 5 minutes. nih.govmdpi.com This high-throughput capability is particularly advantageous for laboratories analyzing large numbers of samples. mdpi.com

UHPLC is often coupled with tandem mass spectrometry (UHPLC-MS/MS), which has become a standard approach for the trace quantification and identification of ergot alkaloids. nih.govresearchgate.netnih.gov This combination provides the high separation power of UHPLC with the high selectivity and sensitivity of MS/MS detection. nih.govmdpi.com A validated UHPLC-MS/MS method for cereal-based baby food was able to reliably detect individual ergot alkaloids, including α-ergocryptine, at levels as low as 0.5 ng/g. nih.govmdpi.comresearchgate.net While β-ergocryptine was not included in this particular study due to the unavailability of a reference standard at the time, the method demonstrates the potential of UHPLC for sensitive ergot alkaloid analysis. nih.govmdpi.com

Even with the power of UHPLC-MS/MS, complete separation of all isomers can remain a challenge. For example, while α- and β-ergocryptine can be separated, the α- and β-isomers of ergocryptinine may still co-elute. wur.nlresearchgate.net

Challenges in Chromatographic Resolution and Quantification of Alpha- and this compound Isomers and Epimers

The analysis of ergocryptine is inherently complex due to the existence of structural isomers and epimers. Ergocryptine is found as two primary isomers, α-ergocryptine and β-ergocryptine. Their structures differ only by the substitution of the amino acid in the peptide moiety of the molecule; the α-isomer incorporates leucine (B10760876), while the β-isomer incorporates isoleucine during biosynthesis. wikipedia.org Each of these isomers can also exist as a pair of C-8 epimers: the biologically active (-ine) form and the less active (-inine) form, which can interconvert under certain conditions. acs.orgsemanticscholar.orgrsc.org

This structural similarity presents significant challenges for analytical separation and quantification:

Co-elution of Isomers: A primary difficulty in the chromatographic analysis of ergocryptine is the co-elution of the α- and β-isomers. semanticscholar.orgnih.gov Using conventional reversed-phase liquid chromatography (LC) columns, such as C18, these two isomers often elute very closely together, making their individual quantification challenging. researchgate.netmdpi.com If the chromatographic resolution is insufficient, they may be reported as a single, combined value. semanticscholar.orgnih.gov

Difficulty in Separating Epimers: The separation of the epimeric pairs, α-ergocryptinine and β-ergocryptinine, is even more problematic. These compounds are not only structurally similar but also isobaric (having the same nominal mass), which means they cannot be distinguished by mass spectrometry on the basis of their mass-to-charge ratio alone. researchgate.net Achieving baseline separation of all four compounds (α-ergocryptine, β-ergocryptine, α-ergocryptinine, and β-ergocryptinine) is a significant analytical hurdle. researchgate.netscispace.com

Epimerization During Analysis: The stability of ergot alkaloids during sample extraction and analysis is a major concern. The -ine forms can convert to the corresponding -inine epimers (epimerization) when exposed to factors such as heat, UV light, or acidic and alkaline conditions. acs.orgresearchgate.net This potential for interconversion can lead to inaccurate quantification of the individual epimers if not carefully controlled throughout the analytical process.

Lack of Commercial Standards: A further complication is the limited commercial availability of certified reference standards for β-ergocryptine and β-ergocryptinine. wur.nlnih.gov Analytical laboratories often have to rely on the standard for α-ergocryptine to estimate the concentration of the β-form, which introduces uncertainty and compromises the accuracy of the quantification. wur.nl

Table 1: Summary of Chromatographic Challenges for this compound Analysis

| Challenge | Description | Analytical Implication |

| Isomer Co-elution | α- and β-ergocryptine have very similar retention times on standard LC columns. | Inaccurate quantification; may be reported as a sum of isomers. nih.govresearchgate.net |

| Epimer Separation | The -inine epimers (α- and β-ergocryptinine) are extremely difficult to resolve chromatographically. | Co-elution prevents individual quantification. researchgate.netscispace.com |

| Isobaric Nature | Isomers and epimers have the same mass-to-charge ratio. | Cannot be differentiated by low-resolution mass spectrometry alone. researchgate.net |

| Sample Stability | Epimerization (-ine to -inine conversion) can occur during sample preparation and analysis. | Skewed quantitative results for individual epimers. acs.orgresearchgate.net |

| Standard Unavailability | High-purity analytical standards for β-ergocryptine and its epimer are not readily available. | Quantification often relies on α-ergocryptine standards, leading to estimations. wur.nlnih.gov |

Mass Spectrometry (MS) Techniques for this compound Identification and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become the cornerstone for the analysis of ergot alkaloids. nih.govnih.gov Its high sensitivity and selectivity allow for the detection and quantification of these compounds at trace levels in complex matrices. nih.govresearchgate.net

LC-MS/MS is the standard technique for the quantitative analysis of this compound in food and feed. nih.gov The methodology involves several key steps:

Sample Preparation: The first step is the extraction of alkaloids from the sample matrix. Common techniques include solid-liquid extraction (SLE) or more advanced methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). nih.govresearchgate.netnih.gov The choice of extraction solvent is critical, with acetonitrile-based solutions, sometimes buffered with ammonium carbonate or containing formic acid, being frequently used. nih.govwur.nl

Chromatographic Separation: The extract is injected into an LC system, typically a high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. The goal is to separate the target analytes from matrix components and from each other. UHPLC systems can significantly shorten analysis times. nih.govmdpi.com

Ionization and Detection: After separation, the analytes enter the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source, which generates protonated molecular ions [M+H]⁺. In the tandem mass spectrometer, this precursor ion is selected and fragmented through collision-induced dissociation to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions provides high selectivity and quantitative accuracy. nih.gov

Despite its power, a significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, potentially leading to under- or overestimation of its concentration. researchgate.netmdpi.comnih.gov

Table 2: Example of LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Specification | Purpose / Rationale |

| Sample Extraction | Acetonitrile/water or Methanol/water with formic acid. wur.nlwur.nl | Efficiently extracts a broad range of ergot alkaloids. |

| Cleanup | QuEChERS or Solid-Phase Extraction (SPE). nih.govnih.gov | Removes matrix interferences to improve data quality and reduce matrix effects. |

| LC Column | Reversed-Phase C18. mdpi.com | Standard for separating ergot alkaloids, though with challenges for isomers. |

| Mobile Phase | Gradient of water and acetonitrile/methanol with additives like ammonium formate (B1220265) or formic acid. wur.nlmdpi.com | Provides good separation and is compatible with ESI-MS. |

| Ionization Mode | Positive Electrospray Ionization (ESI+). nih.gov | Ergot alkaloids readily form positive ions [M+H]⁺. |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. | Highly selective and sensitive detection by monitoring specific ion transitions. |

High-resolution mass spectrometry (HRMS) instruments, such as those utilizing Orbitrap or Time-of-Flight (TOF) analyzers, offer significant advantages for the analysis of this compound. nih.gov These technologies provide exceptionally high mass resolving power and mass accuracy. nih.govnih.gov

This capability is crucial for:

Unambiguous Identification: HRMS can measure the mass of an ion with very high precision (typically with an error of less than 5 ppm), allowing for the confident determination of its elemental formula. food.gov.uk This helps to distinguish the analyte from background interferences that may have the same nominal mass. nih.gov

Structural Elucidation: The high-quality data from HRMS is invaluable for identifying unknown compounds or for the structural elucidation of metabolites and degradation products. acs.orgthermofisher.com By analyzing the accurate masses of fragment ions (MS/MS or MSⁿ), detailed structural information can be inferred. mdpi.com

Multi-Analyte Screening: Orbitrap-based methods have been successfully employed for the simultaneous analysis of dozens of mycotoxins, including ergocryptine, in complex samples like beer, barley, and wheat flour. nih.govmdpi.comnih.govwindows.net

Table 3: Comparison of MS/MS and HRMS (Orbitrap) for this compound Analysis

| Feature | Triple Quadrupole (QqQ) MS/MS | Orbitrap HRMS |

| Primary Use | Targeted quantification. | Targeted quantification, untargeted screening, and structural elucidation. nih.govthermofisher.com |

| Mass Resolution | Low (Unit Mass Resolution). | High to Ultra-High (>1,000,000 FWHM). thermofisher.com |

| Mass Accuracy | Not applicable for high accuracy. | High (<3-5 ppm). food.gov.uk |

| Selectivity | High (based on specific ion transitions). | Very High (based on accurate mass and ion transitions). |

| Advantage | Robust and highly sensitive for known targets. | Provides greater confidence in identification and can detect unknown compounds. nih.govthermofisher.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Spectroscopic Characterization Methods

While mass spectrometry is the primary tool for quantification, spectroscopic methods are indispensable for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. nih.gov It provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C) within a molecule, allowing for the determination of its connectivity and stereochemistry. nih.gov

In the context of this compound, NMR is used to:

Confirm the identity of the compound by comparing its spectrum to that of a known standard or to published data. rsc.org

Distinguish between the α- and β-isomers of ergocryptine. nih.gov

Determine the ratio of different alkaloids within a mixture. nih.gov

Elucidate the structures of new or related ergot alkaloids isolated from natural sources. mdpi.com

Due to its lower sensitivity compared to MS, NMR is not suitable for trace analysis in complex matrices. universiteitleiden.nl It is typically performed on purified compounds. Hyphenated techniques, such as HPLC-SPE-NMR, which combines the separation power of HPLC with the structural information from NMR, can be used to isolate and identify compounds from a mixture. mdpi.com

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of a molecule in its crystalline form. This technique provides unequivocal proof of a molecule's structure and absolute configuration.

While a crystal structure for this compound itself is not readily found in public databases, the structure of the closely related derivative, bromoergocryptine, complexed with an enzyme has been determined (PDB entry 3UA1), offering insight into the molecule's spatial arrangement. rcsb.org

Furthermore, X-ray crystallography has been instrumental in understanding the biosynthesis of ergot alkaloids. Researchers have determined the crystal structures of key enzymes involved in the pathway, such as:

Dimethylallyl Tryptophan Synthase (DMATS): The enzyme that catalyzes the first committed step in ergot alkaloid biosynthesis. pnas.orgmdpi.com

EasA: An old yellow enzyme involved in a reduction step in the pathway. nih.gov

Studying these enzyme structures provides a detailed understanding of the catalytic mechanisms that lead to the formation of the complex ergoline (B1233604) scaffold of this compound. pnas.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Development and Application of Immunoassays for Ergot Alkaloid Detection

Immunoassays are analytical methods that utilize the specific binding between an antibody and its antigen to detect and quantify target molecules. In the context of ergot alkaloids, these assays offer a rapid and cost-effective screening tool, complementing more complex and time-consuming chromatographic techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govwur.nldntb.gov.ua The development of immunoassays for ergot alkaloids, including this compound, has been driven by the need for high-throughput analysis of food and feed samples to ensure safety and regulatory compliance. randoxfood.combenisonmedia.com

The primary challenge in developing immunoassays for ergot alkaloids lies in the structural diversity of this class of mycotoxins. mdpi.com Antibodies are typically raised to recognize the common ergoline ring structure. nih.gov However, the large peptide side chains of ergopeptines, such as ergocryptine, ergocristine, ergocornine, and ergotamine, can sterically hinder the antibody's binding to the lysergic acid moiety. nih.govwur.nl This can lead to variable sensitivity and cross-reactivity among different ergot alkaloids.

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is the most common immunoassay format used for ergot alkaloid detection. mdpi.com These are typically competitive assays where free ergot alkaloids in the sample compete with a labeled ergot alkaloid conjugate for a limited number of antibody binding sites immobilized on a microtiter plate. benisonmedia.com The resulting signal is inversely proportional to the concentration of the target analyte in the sample. oup.com

Several commercial ELISA kits are available for the screening of ergot alkaloids in various matrices like cereals, feed, and flour. wur.nlmdpi.com However, studies comparing ELISA results with those from confirmatory methods like LC-MS/MS have shown inconsistencies. mdpi.comresearchgate.net ELISAs often overestimate the total ergot alkaloid content because they measure the sum of various cross-reacting alkaloids, not just the specific regulated ones. nih.gov For instance, one study found that ELISA results were, on average, 43-fold higher than those obtained by HPLC. nih.gov This discrepancy is partly due to the broad specificity of the antibodies, which may react with numerous ergot alkaloid derivatives beyond the main ones targeted by chromatographic methods. nih.gov

Furthermore, the performance of ELISA kits can vary significantly depending on the test kit, the extraction protocol, and the sample matrix. wur.nl This can lead to false positive or false negative results. wur.nlrandoxfood.com Despite these limitations, ELISAs are considered valuable for rapid screening and qualitative (presence/absence) testing, allowing for the quick identification of potentially contaminated samples that require further investigation with more specific methods. wur.nlresearchgate.net

Table 1: Performance of Commercial ELISA Test Kits for Ergot Alkaloid Detection

| ELISA Kit | Target Analytes | Matrices Tested | Key Findings & Limitations |

| Test Kit 1 | Sum of 12 prioritized EAs | Cereal flour, bread, feed | Capable of detecting EAs, but results varied strongly with matrix and extraction protocol. Some false positives and negatives were observed. wur.nl |

| Test Kit 2 | Ergotamine and 17 other EAs | Cereal flour, bread, feed | Showed sensitivity to non-regulated EAs like ergovaline and LSD. Performance was inconsistent across different matrices. wur.nl |

| Test Kit 3 | EAs in wheat, rye, triticale | Cereal flour, bread, feed | Lacked specific data on cross-reactivity. Results varied significantly compared to LC-MS/MS. wur.nl |

| Randox Food Diagnostics ELISA | Sum of 12 regulated EAs | Rye, barley, wheat, oats, spelt | Validated for several grains with no false negatives in the tested field samples. However, it can react with unregulated clavine-type EAs, potentially leading to higher readings than LC-MS/MS. randoxfood.com |

Biosensors for Ergot Alkaloid Detection

In addition to ELISA, research has focused on developing biosensors for the detection of ergot alkaloids. These devices combine a biological recognition element with a physicochemical transducer to generate a measurable signal.

One example is the Quartz Crystal Microbalance (QCM) biosensor. researchgate.net In this setup, an antibody against a specific ergot alkaloid, such as ergotamine, is immobilized on the surface of a quartz crystal. researchgate.net The binding of the target alkaloid to the antibody causes a change in the crystal's resonance frequency, which can be measured. A study on a QCM biosensor for ergotamine reported a limit of detection (LOD) of 12.6 µg/mL and showed no significant interference from ergometrine. researchgate.net

Another promising approach involves the use of aptamers as recognition elements. nih.govdntb.gov.ua Aptamers are single-stranded DNA or RNA molecules that can be selected in vitro to bind to specific targets with high affinity and specificity. dntb.gov.ua They offer advantages over antibodies, such as higher stability and being producible without the use of animals. nih.gov Aptamers have been developed that are specific for certain ergot alkaloids like ergosine, ergocryptine, and ergocornine. nih.gov These can be integrated into various biosensor platforms for rapid and specific detection.

Metabolite-responsive biosensors are also being explored, particularly in the context of optimizing the biotechnological production of ergot alkaloids. nih.gov For example, biosensors responsive to L-tryptophan, a key precursor in ergot alkaloid biosynthesis, could be used to monitor and control the fermentation process to increase the yield of desired compounds. nih.gov

Table 2: Characteristics of Developed Biosensors for Ergot Alkaloids

| Biosensor Type | Recognition Element | Target Analyte | Limit of Detection (LOD) | Specificity/Cross-Reactivity |

| Quartz Crystal Microbalance (QCM) | Polyclonal antibody | Ergotamine | 12.6 µg/mL | Not sensitive to interference by ergometrine, albumin, or caffeine. researchgate.net |

| Enzyme Immunoassay (EIA) | Polyclonal antibodies | Ergometrine, Ergotamine, α-Ergocryptine, Ergocornine | 0.03 ng/mL (Ergometrine) to 2.0 ng/mL (Ergocornine) | Three EIAs were highly specific; the ergometrine EIA showed broad specificity. researchgate.net |

| Magnetic Bead-based Immunoassay | Antibody | Ergometrine | 1 µg/L (3 nM) | Not specified for other ergot alkaloids in the provided text. |

| Aptamer-based Extraction | DNA Aptamers | Ergosine, Ergocryptine, Ergocornine | Not specified | Very specific for certain EAs; did not appear to trap ergotamine, ergometrine, or ergocristine. nih.gov |

Preclinical Biological Studies and Mechanistic Insights in Vitro and Animal Models

Cellular and Subcellular Effects of Beta-Ergocryptine

In vitro studies have been instrumental in dissecting the direct effects of this compound on specific cell types, revealing its influence on cellular signaling and viability.

Studies on Cultured Melanocytes (e.g., Alpha-MSH release inhibition)

Research has demonstrated that ergocryptine acts as a dopamine (B1211576) agonist, which has significant implications for melanocyte function. In cultured fetal and early neonatal rat melanocytes, ergocryptine has been shown to inhibit the basal release of alpha-melanocyte-stimulating hormone (α-MSH). taylorandfrancis.com This inhibitory action is attributed to its interaction with D2-type dopamine receptors. food.gov.uk Further studies using bromo-2-ergocryptine, a derivative, on frog melanotrophs also confirmed a marked reduction in α-MSH secretion. oup.com This dopaminergic inhibition of α-MSH release is a key cellular effect of ergocryptine. The regulation of pro-opiomelanocortin (POMC) mRNA, the precursor to α-MSH, is also negatively impacted by dopaminergic agonists like 2-Br-alpha-ergocryptine in the neurointermediate pituitary. nih.gov

Table 1: Effect of Ergocryptine and Related Compounds on α-MSH Release

| Compound | Cell/Tissue Model | Observed Effect | Putative Mechanism |

|---|---|---|---|

| Ergocryptine | Cultured rat melanocytes | Inhibition of basal α-MSH release taylorandfrancis.com | Dopamine D2 receptor agonism food.gov.uk |

| 2-Bromo-alpha-ergocryptine | Frog neurointermediate lobe | Marked reduction of α-MSH secretion oup.com | Dopaminergic agonism oup.com |

Investigations in Renal Proximal Tubule Epithelial Cells and Astrocytes

The cytotoxic potential of major ergot alkaloids, including ergocryptine, has been evaluated in human primary cells. A screening of six predominant ergot alkaloids was conducted on renal proximal tubule epithelial cells (RPTEC) and normal human astrocytes (NHA). nih.gov The study revealed that peptide ergot alkaloids, a class that includes this compound, exhibit distinct toxic properties. nih.govscience.gov While ergometrine, a lysergic acid amide, showed no significant effect, the peptide alkaloids demonstrated varying levels of cytotoxicity. nih.gov Among the tested compounds, ergocristine (B1195469) was identified as the most cytotoxic, inducing apoptosis in RPTEC at a concentration of 1µM. nih.gov In contrast, for ergotamine, another peptide alkaloid, cell viability remained relatively high in both RPTEC and NHA, suggesting that the cytotoxic properties differ depending on the specific structure of the peptide alkaloid. researchgate.net These findings highlight a potential for cellular effects in these cell types, although specific quantitative data for this compound's cytotoxicity is not extensively detailed in the available literature.

Table 2: Cytotoxicity of Peptide Ergot Alkaloids in Human Primary Cells

| Cell Type | Alkaloid | Observation | Reference |

|---|---|---|---|

| Renal Proximal Tubule Epithelial Cells (RPTEC) | Ergocristine | Apoptosis induced at 1µM | nih.gov |

| Renal Proximal Tubule Epithelial Cells (RPTEC) | Ergotamine | High cell viability (~70%) | researchgate.net |

| Normal Human Astrocytes (NHA) | Ergotamine | High cell viability (~80%) | researchgate.net |

Systemic Effects in Animal Models (e.g., Rabbit Models)

Animal models have been crucial for understanding the systemic physiological effects of ergocryptine and related compounds, particularly in the context of ophthalmology and vascular physiology.

Influence on Intraocular Pressure (IOP) and Aqueous Humor Dynamics (Alpha-Ergocryptine)

Studies in both normotensive and ocular hypertensive rabbit models have consistently shown that topical application of alpha-ergocryptine (B193577) leads to a significant reduction in intraocular pressure (IOP). mdpi.comredalyc.org This ocular hypotensive effect is primarily achieved through a marked decrease in the rate of aqueous humor inflow. redalyc.orgnih.gov Interestingly, this reduction in inflow is substantial enough to overcome a concurrent decrease in the tonographic facility of aqueous humor outflow, resulting in a net decrease in IOP. redalyc.orgnih.gov The effect has been observed to be dose-dependent. mdpi.com

Table 3: Effect of Topical Alpha-Ergocryptine on Aqueous Humor Dynamics in Rabbits

| Rabbit Model | Key Finding | Mechanism of IOP Reduction | Reference |

|---|---|---|---|

| Ocular Normotensive | Dose-dependent reduction in IOP | Greater decrease in aqueous humor inflow than outflow facility | redalyc.orgnih.gov |

Studies on Vascular Tone and Smooth Muscle Excitation-Contraction Coupling

This compound and other ergotoxine (B1231518) alkaloids are known to have a predominant action on vascular smooth muscle. redalyc.org The mechanism is complex and can result in either vasoconstriction or vasodilation depending on the initial vascular tone. redalyc.org Ex vivo studies using isolated bovine arteries have shown that ergocryptine can induce a sustained contractile response. nih.gov This effect is believed to be mediated through interactions with α-adrenergic and serotonin (B10506) receptors on vascular smooth muscle cells. nih.govnih.gov The sustained nature of the contraction may be due to a high affinity for these receptors or bioaccumulation within the vascular tissue. nih.gov

Table 4: Vasoactive Effects of Ergocryptine in Ex Vivo Models

| Tissue Model | Compound | Observed Effect | Putative Mechanism |

|---|---|---|---|

| Isolated Bovine Arteries | Ergocryptine | Sustained contractile response | Interaction with α-adrenergic and serotonin receptors |

Blood-Brain Barrier Permeability and Transport Mechanisms for Ergot Alkaloids